molecular formula C34H21NO7 B145316 4-Benzoyl(benzoyl)-1-amidofluorescein CAS No. 130991-96-7

4-Benzoyl(benzoyl)-1-amidofluorescein

Cat. No.: B145316
CAS No.: 130991-96-7
M. Wt: 555.5 g/mol
InChI Key: GAHUUHZFTHBTNW-UHFFFAOYSA-N
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Description

4-Benzoyl(benzoyl)-1-amidofluorescein is a fluorescein-derived compound featuring dual benzoyl groups attached to its amide moiety. The benzoyl groups may enable UV-induced crosslinking, allowing covalent attachment to biomolecules for tracking or imaging purposes. This compound shares synthetic and functional parallels with benzoyl-modified nucleotides and heterocyclic analogues discussed in the literature .

Properties

CAS No.

130991-96-7

Molecular Formula

C34H21NO7

Molecular Weight

555.5 g/mol

IUPAC Name

4-benzoyl-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)benzamide

InChI

InChI=1S/C34H21NO7/c36-23-11-14-27-29(17-23)41-30-18-24(37)12-15-28(30)34(27)26-13-10-22(16-25(26)33(40)42-34)35-32(39)21-8-6-20(7-9-21)31(38)19-4-2-1-3-5-19/h1-18,36-37H,(H,35,39)

InChI Key

GAHUUHZFTHBTNW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O

Other CAS No.

130991-96-7

Synonyms

4-benzoyl(benzoyl)-1-amidofluorescein
BzAF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoyl-Modified Nucleotides

3’-O-(4-Benzoyl)benzoyl Adenosine 5’-Triphosphate (BzATP)
  • Core Structure : ATP with a benzoylbenzoyl group at the 3’-O position.
  • Function : Irreversibly activates P2Y-purinergic receptors by covalently binding to phospholipase C-coupled receptors .
  • Synthesis : Prepared via chemical coupling of benzoylbenzoyl chloride to ATP under controlled conditions .
  • Key Difference : Unlike 4-Benzoyl(benzoyl)-1-amidofluorescein, BzATP targets nucleotide receptors, emphasizing its role in purinergic signaling rather than fluorescence-based applications.
2',3'-O-(4-Benzoylbenzoyl)-ATP
  • Core Structure : ATP with benzoylbenzoyl groups at the 2',3'-O positions.
  • Function : Mediates calcium signaling in rat glioma C6 cells via P2Y receptors .
  • Structural Insight : The dual substitution at 2',3'-O positions alters receptor specificity compared to 3’-O-substituted BzATP, highlighting the importance of substituent positioning .

Heterocyclic Benzoyl Analogues in Tetrahydrofolate Derivatives

  • Core Structure : Tetrahydrofolate with benzoyl or heterocyclic benzoyl groups at N5/N10 positions.
  • Function : Enhances kinase inhibitory activity, with aromatic heterocycles improving binding affinity .
  • Comparison : While this compound lacks a folate backbone, its benzoyl groups may similarly enhance stability or target interaction.

Photoaffinity Probes in Mitochondrial Studies

  • Example : 3’-O-(4-Benzoyl)benzoyl ATP used to map adenine nucleotide binding sites on mitochondrial F1-ATPase .

Comparative Data Table

Compound Name Core Structure Substituent Position Application Synthesis Method
3’-O-(4-Benzoyl)benzoyl ATP ATP 3’-O P2Y receptor activation Chemical coupling
2',3'-O-(4-Benzoylbenzoyl)-ATP ATP 2',3'-O Calcium signaling in glioma Not specified
Heterocyclic benzoyl tetrahydrofolate Tetrahydrofolate N5/N10 Kinase inhibition Aziridine ring-opening
This compound Fluorescein 1-amido Inferred: Fluorescent probe Likely solid-phase synthesis

Research Findings and Implications

  • Substituent Positioning : The 3’-O vs. 2',3'-O substitution in ATP analogues dictates receptor selectivity (P2Y vs. broader purinergic targets) . For this compound, the amide-linked benzoyl groups may influence solubility or steric hindrance compared to ester-linked nucleotides.
  • Synthetic Strategies : Silica gel-catalyzed solid-phase reactions (used for tetrahydrofolate analogues) could be adapted for fluorescein derivatives, enabling scalable production .
  • Functional Versatility : Benzoyl modifications enhance covalent binding in photoaffinity probes (e.g., mitochondrial studies ), suggesting similar utility for the fluorescein compound in imaging applications.

Notes and Limitations

  • Contradictions exist in synthesis methods (e.g., aziridine ring-opening vs. chemical coupling), emphasizing the need for compound-specific optimization.

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